4-(Oxan-4-yl)-1,3-dihydroimidazole-2-thione
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Overview
Description
The compound “4-(Oxan-4-yl)-1,3-dihydroimidazole-2-thione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and an oxan-4-yl group, which is a tetrahydrofuran (a five-membered ring with one oxygen atom) attached at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction, and the attachment of the oxan-4-yl group, possibly through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring and the oxan-4-yl group. The imidazole ring is planar and aromatic, while the oxan-4-yl group is a cyclic ether .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the imidazole ring and the oxan-4-yl group. The imidazole ring can participate in a variety of reactions, including electrophilic and nucleophilic substitutions, due to the presence of the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the ether group in the oxan-4-yl group could impact its solubility, boiling point, and melting point .Scientific Research Applications
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, such as oxadiazoles, are central to medicinal chemistry due to their bioisosteric properties, which make them ideal substitutes for ester and amide functionalities in drug molecules. These compounds have been extensively studied for their lower lipophilicity and improved metabolic stability, aqueous solubility, and reduced hERG inhibition, which are crucial parameters in designing safer and more effective pharmaceuticals. For instance, the exploration of 1,3,4-oxadiazoles has led to the development of novel synthetic routes, enabling easier access to a broad spectrum of these heterocycles under mild conditions (Boström et al., 2012).
Antimicrobial and Antifungal Applications
Certain derivatives of oxadiazole and imidazole-thione have demonstrated significant antimicrobial and antifungal activities. For example, specific oxadiazole derivatives have shown potent efficacy against various Candida species, indicating their potential as anticandidal agents. This suggests that structurally similar compounds to "4-(Oxan-4-yl)-1,3-dihydroimidazole-2-thione" could be explored for their antimicrobial properties (Kaplancıklı, 2011).
Anticancer Research
Benzimidazole derivatives bearing acidic heterocycles, including oxadiazoles and thiadiazoles, have been evaluated for their angiotensin II receptor antagonistic activities, hinting at their potential therapeutic applications in cancer treatment. These studies underline the importance of such compounds in the design of novel anticancer agents, where their structural features can be optimized for enhanced bioavailability and therapeutic efficacy (Kohara et al., 1996).
Green Chemistry and Synthesis
Innovative synthetic approaches leveraging green chemistry principles have been applied to the synthesis of oxadiazole derivatives. Techniques such as ultrasound and molecular sieves-assisted synthesis not only improve the yield and efficiency of these reactions but also contribute to the development of environmentally sustainable chemical processes. These methods can potentially be applied to the synthesis of "this compound" analogs, further expanding their research and application scope (Nimbalkar et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(oxan-4-yl)-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c12-8-9-5-7(10-8)6-1-3-11-4-2-6/h5-6H,1-4H2,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQLAZJBHNMVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CNC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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